Calcium dihydroxide

Vue d'ensemble

Description

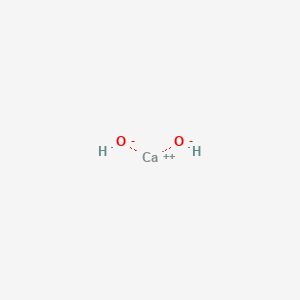

Calcium Dihydroxide, also known as Calcium Hydroxide, is an inorganic compound with the chemical formula Ca(OH)21. It is a colorless crystal or white powder produced when quicklime (calcium oxide) is mixed with water1. It has many names including hydrated lime, caustic lime, builders’ lime, slaked lime, cal, and pickling lime1.

Synthesis Analysis

Calcium Hydroxide is usually produced through the reaction of Calcium Oxide (CaO) with water (H2O). This reaction is highly exothermic, which means that a great deal of heat is produced2. The reaction is as follows: CaO + H2O → Ca(OH)23.Molecular Structure Analysis

The structure of a Ca(OH)2 molecule is held together via ionic bonds between the calcium ion (Ca2+) and two hydroxide ions (OH-)4. The molecular formula is H2CaO25 and the molecular weight is 74.093 Da5.

Chemical Reactions Analysis

Calcium Hydroxide reacts with carbon dioxide to form Calcium Carbonate2. It also reacts with acids to form salts2. In a reaction with liquid sodium, an exothermic reaction was observed, forming a mixed phase comprised of calcium oxide (CaO), sodium hydroxide (NaOH), and sodium oxide (Na2O)6.

Physical And Chemical Properties Analysis

Calcium Hydroxide has a hexagonal crystal structure4. It is not very soluble in water and its solubility reduces with an increase in temperature4. For example, its solubility at 0°C is 1.89 g/L and its solubility is 1.73 g/L at 20°C4. At temperatures approaching its melting point, this compound tends to lose water and decompose4.

Applications De Recherche Scientifique

Mineralization in Osteoblasts : Calcium hydroxide plays a significant role in the mineralization process in osteoblasts, particularly in endodontics for apexification to obtain apical closure. Calcium ions dissociated from calcium hydroxide are critical for inducing mineralization in osteoblasts (Narita et al., 2010).

Antibacterial Effect in Dentistry : In dentistry, calcium hydroxide shows antibacterial and anti-inflammatory potency, making it suitable for endodontic treatments, such as pulp capping and cavity lining. Its antibacterial properties have been demonstrated against various microorganisms (Kouassi et al., 2003).

Chemical Properties : The dissociation energies of calcium dihydroxide in gaseous form have been measured, providing insights into its chemical properties and potential reactions (Cotton & Jenkins, 1968).

Use in Endodontics and Dental Traumatology : Calcium hydroxide is used in various modalities in endodontics, including as an intracanal medicament, pulp-capping agent, and root canal sealer. It exhibits a wide range of antimicrobial activity against common endodontic pathogens (Mohammadi & Dummer, 2011).

Chemical Heat Storage Material : Research has explored the use of calcium hydroxide in chemical heat storage, particularly looking at ways to lower the dehydration reaction temperature and increase the reaction rate (Maruyama, Kurosawa, & Ryu, 2020).

Root Canal Treatments : The diffusion of calcium ions from calcium hydroxide in root canal treatments has been studied, showing its effect on dentin permeability and its role in reversing root resorption after trauma (Deardorf et al., 1994).

Extraction and Separation of Calcium Ions : Calcium dihydroxide has been studied for the extraction and separation of calcium ions from industrial by-products, revealing characteristics of calcium ions under different extraction and separation conditions (Lee, Kim, & Kim, 2020).

Safety And Hazards

Calcium Dihydroxide is not acutely toxic via the oral, dermal, or inhalation route8. However, it is classified as irritating to the skin and the respiratory tract, and entails a risk of serious damage to the eye8. It is also harmful to aquatic life9.

Orientations Futures

While there are no specific future directions mentioned in the sources, Calcium Hydroxide is a high production volume substance, which is very widely used in various applications10. Its potential applications in conservation and restoration of heritage structures due to its improved surface treatment have been studied11. Further research and development in these areas could lead to new uses and improvements in its application.

Please note that this information is based on the available sources and there might be more recent studies or developments not covered in this analysis.

Propriétés

IUPAC Name |

calcium;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCZMVOFGPJBDE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034410 | |

| Record name | Calcium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium hydroxide | |

CAS RN |

1305-62-0, 12177-68-3 | |

| Record name | Calcium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium hydroxide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001305620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Portlandite (Ca(OH)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012177683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-[cyano(phenyl)methylidene]amino] (5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldecan-2-yl) carbonate](/img/structure/B7798745.png)